molecular formula C22H30FNO B1241332 (+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol

(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol

Cat. No. B1241332
M. Wt: 343.5 g/mol
InChI Key: XPINZAYSUKBJNK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol is a 4-aryl-5-(2-hydroxyalkyl)pyridine derivative used as a glucagon receptor antagonist. It has a role as a glucagon receptor antagonist.

Scientific Research Applications

  • Synthesis of Antagonists and Modulators : This compound serves as an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, which offers potential protection against HIV infection. It is also involved in the synthesis of an antimalarial drug and a γ-secretase modulator necessary for the treatment of Alzheimer's disease (ChemChemTech, 2022).

  • Key Intermediate in Drug Development : It is a crucial intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development (Tetrahedron-asymmetry, 2010).

  • Enantioselective Synthesis and Crystallography : Studies have been conducted on the enantioselective synthesis and crystal structure of this compound and related derivatives. These studies focus on understanding the properties and behaviors of these compounds in different conditions (The Open Crystallography Journal, 2008).

  • Biocatalytic Preparation : Research has explored efficient biocatalytic methods for preparing optically pure forms of related compounds. These studies emphasize the importance of enantioselectivity and potential industrial applications (Catalysts, 2019).

  • Kinetic Resolution and Catalysis : The compound has been used in studies focusing on kinetic resolution of secondary alcohols catalyzed by chiral derivatives. These findings have implications in synthetic chemistry and drug synthesis (Journal of the American Chemical Society, 2012).

  • Chemosensor Development : Research has been conducted on developing chemosensors using derivatives of this compound, indicating potential applications in environmental and medicinal detection (Chinese Journal of Spectroscopy Laboratory, 2012).

properties

Product Name

(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol

Molecular Formula

C22H30FNO

Molecular Weight

343.5 g/mol

IUPAC Name

(1R)-1-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-propylpyridin-3-yl]ethanol

InChI

InChI=1S/C22H30FNO/c1-7-8-18-20(16-9-11-17(23)12-10-16)19(15(6)25)22(14(4)5)24-21(18)13(2)3/h9-15,25H,7-8H2,1-6H3/t15-/m1/s1

InChI Key

XPINZAYSUKBJNK-OAHLLOKOSA-N

Isomeric SMILES

CCCC1=C(C(=C(N=C1C(C)C)C(C)C)[C@@H](C)O)C2=CC=C(C=C2)F

Canonical SMILES

CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol
Reactant of Route 6
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(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol

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